molecular formula C26H44NNaO6S B162681 Sodium taurochenodeoxycholate CAS No. 6009-98-9

Sodium taurochenodeoxycholate

Cat. No. B162681
CAS RN: 6009-98-9
M. Wt: 521.7 g/mol
InChI Key: IYPNVUSIMGAJFC-HLEJRKHJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium taurochenodeoxycholate is a bile acid salt that plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. It is one of the primary bile acids produced in the liver and is involved in various metabolic processes, including cholesterol metabolism and bile flow regulation.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of sodium taurochenodeoxycholate, they do mention the synthesis of a related bile acid, taurohyodeoxycholic acid . This synthesis involves aminolysis of sodium taurine with a mixed anhydride derived from hyodeoxycholic acid, suggesting that a similar approach could potentially be used for synthesizing sodium taurochenodeoxycholate.

Molecular Structure Analysis

The molecular structure of sodium taurochenodeoxycholate is not directly discussed in the provided papers. However, the crystal structure of a related compound, sodium taurodeoxycholate monohydrate, has been studied, revealing a trigonal space group and a helical arrangement of molecules . This information could provide insights into the molecular structure of sodium taurochenodeoxycholate, as both compounds share similar structural features.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving sodium taurochenodeoxycholate. However, they do discuss the metabolism of related bile acids, such as the conversion of sodium taurolithocholate to taurochenodeoxycholate in hamsters . This indicates that sodium taurochenodeoxycholate can be involved in metabolic pathways and may undergo transformations within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium taurochenodeoxycholate are indirectly mentioned through its effects on biological systems. For instance, sodium taurochenodeoxycholate has been shown to decrease acidic steroid synthesis, cholesterol turnover, and cholesterol balance in rats . Additionally, its presence in the diet does not influence cholesterol absorption, unlike sodium taurocholate . These effects suggest that sodium taurochenodeoxycholate has distinct physical and chemical properties that influence its biological activity.

Relevant Case Studies

Several studies have investigated the effects of sodium taurochenodeoxycholate on biological systems. For example, its impact on bile flow and bile acid excretion has been examined, with findings indicating that it can prevent cholestasis when administered with primary bile salts . Another study found that feeding sodium taurochenodeoxycholate to rats led to a decrease in acidic steroid synthesis and cholesterol balance . These case studies highlight the physiological relevance of sodium taurochenodeoxycholate and its potential therapeutic applications.

Scientific Research Applications

1. Impact on Sterol Metabolism in Rats

  • Sodium taurochenodeoxycholate affects sterol metabolism in rats. Studies reveal that it can lead to changes in acidic steroid synthesis, cholesterol turnover, and cholesterol balance (Cohen, Raicht, & Mosbach, 1977).

2. Influence on Cholesterol Absorption

  • Research demonstrates that sodium taurochenodeoxycholate does not increase cholesterol absorption in rats, unlike sodium taurocholate. It also influences liver and plasma cholesterol levels differently compared to sodium taurocholate (Raicht, Cohen, & Mosbach, 1974).

3. Effects on Bile Flow and Bile Acid Excretion

  • Sodium taurochenodeoxycholate has been studied for its effects on bile flow and bile acid excretion. It's found to be rapidly excreted in bile and can influence cholestasis and bile acid salt excretion (Javitt & Emerman, 1968).

4. Interaction with Hepatic and Intestinal Cholesterogenesis

  • This compound can modulate cholesterol synthesis in both the liver and small intestine of rats. It shows a distinct impact on cholesterol synthesis compared to other bile acids (Reynier et al., 1977).

5. Antibacterial and Anti-inflammatory Properties

  • Sodium taurochenodeoxycholate (TCDCANa) shows significant antibacterial, anti-inflammatory, and antitussive effects, suggesting potential therapeutic applications (Qiao Xue-liang, 2007).

6. Role in Colonic Electrolyte Transport

  • TCDCANa can influence colonic mucosal cyclic AMP levels and alter sodium transport, indicating its role in stimulating colonic electrolyte secretion (Binder, Filburn, & Volpe, 1975).

Safety And Hazards

The LD50 Oral for rats is > 5.000 mg/kg and the LD50 Dermal for rats is > 2.000 mg/kg . No data is available on its irritation and corrosion, sensitisation, and chronic exposure .

Future Directions

Sodium taurochenodeoxycholate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It is also being investigated for its role in inflammation and cancer therapy .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNVUSIMGAJFC-HLEJRKHJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium taurochenodeoxycholate

CAS RN

6009-98-9
Record name 6009-98-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHENYL TAURINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2SD3PHQ3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium taurochenodeoxycholate
Reactant of Route 2
Reactant of Route 2
Sodium taurochenodeoxycholate
Reactant of Route 3
Reactant of Route 3
Sodium taurochenodeoxycholate
Reactant of Route 4
Reactant of Route 4
Sodium taurochenodeoxycholate
Reactant of Route 5
Reactant of Route 5
Sodium taurochenodeoxycholate
Reactant of Route 6
Reactant of Route 6
Sodium taurochenodeoxycholate

Citations

For This Compound
557
Citations
RF Raicht, BI Cohen, EH Mosbach - Gastroenterology, 1974 - Elsevier
This paper deals with the effect of dietary sodium taurochenodeoxycholate and sodium taurocholate on cholesterol absorption in the rat. Animals fed a stock diet containing 0.16% …
Number of citations: 49 www.sciencedirect.com
N Funasaki, M Nomura, S Ishikawa… - The Journal of Physical …, 2000 - ACS Publications
The aggregation patterns of sodium taurochenodeoxycholate (TCDC) and tauroursodeoxycholate (TUDC) in an isotonic sodium chloride solution are investigated by frontal …
Number of citations: 38 pubs.acs.org
BI Cohen, RF Raicht, EH Mosbach - Journal of Lipid Research, 1977 - ASBMB
… Feeding sodium taurochenodeoxycholate and sodium … Sodium taurochenodeoxycholate feeding did not influence … Rats receiving diets containing sodium taurochenodeoxycholate or …
Number of citations: 85 www.jlr.org
AF Hofmann - Acta Chem Scand, 1963 - actachemscand.org
… Methods for preparing sodium taurochenodeoxycholate and sodium … Sodium taurochenodeoxycholate. The method described for the preparation of this taurine conjugate is …
Number of citations: 245 actachemscand.org
PH Lee, WI Higuchi, Y Adachi, NA Mazer - Journal of colloid and interface …, 1992 - Elsevier
A complete mapping study of the cholesterol monohydrate (ChM) dissolution rates (J) has been completed for the aqueous taurocholate (TC)-, taurochenodeoxycholate (TCDC)-, and …
Number of citations: 11 www.sciencedirect.com
NB Javitt, S Emerman - The Journal of clinical investigation, 1968 - Am Soc Clin Investig
… Each bile acid salt was given alone or in combination with varying amounts of a primary bile salt, either sodium taurocholate or sodium taurochenodeoxycholate. Bile flow, total bile acid …
Number of citations: 300 www.jci.org
C Kazuo, K Raita, F Kenichi, N Fumio - Biochimica et Biophysica Acta (BBA …, 1988 - Elsevier
The maximal micellar solubility, distribution and apparent monomer activity of cholesterol in taurine-conjugated cholate and chenodeoxycholate micellar solutions were studied to clarify …
Number of citations: 6 www.sciencedirect.com
S Miki, EH Mosbach, BI Cohen, M Yoshii, N Ayyad… - Journal of lipid …, 1992 - Elsevier
… After intravenous infusion the sulfonates were efficiently extracted by the liver at rates similar to that of sodium taurochenodeoxycholate. Chromatographic analysis of the bile showed …
Number of citations: 7 www.sciencedirect.com
K Matsuoka, M Suzuki, C Honda, K Endo… - Chemistry and physics of …, 2006 - Elsevier
… Sodium taurochenodeoxycholate (NaTCDC) was synthesized from chenodeoxycholic acid and taurine (Sigma) according to the procedure of Tserng et al. (1977). The product was …
Number of citations: 82 www.sciencedirect.com
S NAGADOME, H MIYOSHI, G SUGIHARA… - Journal of Japan Oil …, 1990 - jstage.jst.go.jp
It is noteworthy that functional molecular aggregates found in nature are composed of two or more kinds of surface-active chemical species. From this point of view, therefore, the …
Number of citations: 15 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.